poly(D,L-lactide-co-glycolide)

Catalog No.
S596391
CAS No.
26780-50-7
M.F
C10H12O8
M. Wt
260.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
poly(D,L-lactide-co-glycolide)

CAS Number

26780-50-7

Product Name

poly(D,L-lactide-co-glycolide)

IUPAC Name

3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione

Molecular Formula

C10H12O8

Molecular Weight

260.2 g/mol

InChI

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2

InChI Key

LCSKNASZPVZHEG-UHFFFAOYSA-N

SMILES

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1

Synonyms

Copolymer, PL-PG, Copolymer, Polylactic-co-glycolic Acid, Copolymers, PL-PG, Copolymers, Polylactic-co-glycolic Acid, LactoSorb, PL PG Copolymer, PL-PG copolymer, PL-PG Copolymers, PLG polymer, PLG Polymers, PLGA Compound, PLGA Compounds, PLGA cpd, poly (D,L-lactic-co-glycolic acid), Poly (Lactic-co-glycolic Acid) -, Poly L lactic polyglycolic Acid, poly(D,L-lactide-co-glycolide), poly(DL-lactide-co-glycolic acid), poly(glycolide-co-lactide), Poly(L-lactide)-co-glycolide, poly(lactic-co-glycolic acid), poly-L-lactic-polyglycolic acid, Poly-L-lactic-polyglycolic Acids, Polylactic Acid Polyglycolic Acid Copolymer, polylactic acid-polyglycolic acid copolymer, Polylactic co glycolic Acid Copolymer, polylactic-co-glycolic acid copolymer, Polylactic-co-glycolic Acid Copolymers, Polymer, PLG, Polymers, PLG, RG 502

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1

Wound Closure and Tissue Approximation:

Vicryl plays a crucial role in closing surgical wounds and approximating tissues []. Studies have shown its effectiveness in various surgical procedures, including:

  • General surgery: Vicryl sutures are widely used for skin closure, abdominal wall closure, and other general surgical procedures [].
  • Orthopedic surgery: Rotator cuff repairs, meniscal repairs, and other orthopedic procedures use Vicryl for tissue approximation due to its strength and controlled absorption [].
  • Ophthalmic surgery: Vicryl sutures find application in ophthalmic procedures like cataract surgery and strabismus correction due to their fine size and minimal tissue reaction [].

Reduced Risk of Surgical Site Infections:

The development of Vicryl Plus, a triclosan-coated version of Vicryl, has significantly impacted surgical research. Triclosan is an antimicrobial agent that helps reduce the risk of surgical site infections (SSIs) []. Several studies have demonstrated the efficacy of Vicryl Plus in reducing SSIs compared to traditional Vicryl sutures in various surgical settings [, ]. This research has led to the increased adoption of Vicryl Plus in specific surgical procedures to ensure optimal patient outcomes.

Poly(D,L-lactide-co-glycolide) is a biodegradable copolymer formed from the polymerization of D,L-lactide and glycolide. This copolymer is known for its biocompatibility and biodegradability, making it particularly suitable for medical applications, such as drug delivery systems and tissue engineering. The molecular structure of poly(D,L-lactide-co-glycolide) consists of repeating units of lactic acid and glycolic acid, which confer unique properties such as tunable degradation rates and mechanical strength.

Vicryl sutures function primarily through mechanical action. They provide strength to hold tissues together during the healing process. As the suture degrades through hydrolysis, the body gradually replaces it with scar tissue, ultimately leading to complete wound closure [].

Vicryl is generally considered a safe suture material with minimal associated risks []. However, some potential adverse reactions include:

  • Tissue irritation: The suture material may cause temporary inflammation or redness at the implantation site [].
  • Infection: As with any foreign body, Vicryl sutures can introduce a potential pathway for infection if proper sterile technique is not followed during surgery [].
  • Suture extrusion: In rare cases, the suture may not be fully absorbed and extrude from the wound, requiring removal [].

The synthesis of poly(D,L-lactide-co-glycolide) typically involves ring-opening polymerization. In this process, the cyclic monomers (D,L-lactide and glycolide) are opened by a catalyst, usually tin(II) 2-ethylhexanoate, resulting in the formation of long polymer chains. The reaction can be represented as follows:

  • Initiation: The catalyst activates the monomers.
  • Propagation: The activated monomers undergo a chain reaction to form the copolymer.
  • Termination: The reaction is terminated by the addition of a terminating agent or by cooling.

This method allows for control over molecular weight and composition, which are critical for tailoring the properties of the final product.

Poly(D,L-lactide-co-glycolide) exhibits significant biological activity due to its biodegradability and biocompatibility. It is metabolized in the body into lactic acid and glycolic acid, both of which are naturally occurring compounds. This property makes poly(D,L-lactide-co-glycolide) suitable for various biomedical applications, including:

  • Drug Delivery: It can encapsulate drugs, allowing for controlled release.
  • Tissue Engineering: Its scaffolding capabilities support cell growth and tissue regeneration.

Studies have shown that poly(D,L-lactide-co-glycolide) can effectively reduce oxidative stress in cells when used in drug delivery systems .

Several synthesis methods exist for poly(D,L-lactide-co-glycolide), including:

  • Ring-Opening Polymerization: This is the most common method, involving the use of catalysts to initiate polymerization.
  • Emulsification-Evaporation: This technique involves dissolving poly(D,L-lactide-co-glycolide) in a volatile organic solvent, followed by emulsification in an aqueous phase to form nanoparticles .
  • Nanoprecipitation: A method where a solution containing the polymer is rapidly mixed with a non-solvent to precipitate nanoparticles.

Each method influences the morphology, size distribution, and encapsulation efficiency of the resulting particles.

Poly(L-lactide)Lactic acid onlySlower than PLGATissue scaffoldsPoly(glycolic acid)Glycolic acid onlyFaster than PLGASutures, meshesPolycaprolactoneCaprolactoneModerateDrug delivery, tissue engineeringPoly(L-lactic acid-co-caprolactone)Lactic acid & caprolactoneVariableControlled release systems

Poly(D,L-lactide-co-glycolide) stands out due to its tunable degradation rates based on the ratio of lactide to glycolide, allowing for customization according to specific application needs.

Interaction studies involving poly(D,L-lactide-co-glycolide) focus on its behavior in biological environments. Key findings include:

  • Cellular Interactions: Poly(D,L-lactide-co-glycolide)-based nanoparticles have been shown to enhance cellular uptake of encapsulated drugs .
  • Biocompatibility Assessments: In vitro studies demonstrate that it supports cell adhesion and proliferation without significant cytotoxicity.

These interactions are crucial for ensuring the safety and efficacy of poly(D,L-lactide-co-glycolide) in medical applications.

Poly(D,L-lactide-co-glycolide) (PLGA) is synthesized via ring-opening copolymerization of D,L-lactide and glycolide monomers. The monomer ratio directly governs the polymer’s physicochemical properties, including degradation rate, crystallinity, and hydrophilicity. For instance, PLGA with a 50:50 lactide-to-glycolide ratio degrades fastest (approximately two months) due to balanced hydrophilicity and amorphous structure. In contrast, lactide-rich PLGA (e.g., 75:25) exhibits slower degradation (6–12 months) owing to increased hydrophobicity and crystallinity.

Table 1: Impact of Monomer Ratios on PLGA Properties

Lactide:Glycolide RatioDegradation TimeCrystallinityHydrophilicity
50:50~2 monthsAmorphousHigh
75:256–12 monthsSemi-crystallineModerate
85:15>12 monthsCrystallineLow

Random copolymerization dominates industrial production, but block copolymerization enables precise control over monomer sequencing. For example, alternating PLGA synthesized via regioselective ring-opening polymerization (ROP) of methylglycolides exhibits uniform degradation and stereocomplexation capabilities.

Catalytic Systems for Ring-Opening Polymerization

Tin(II) octoate remains the most widely used catalyst for PLGA synthesis due to its high efficiency in bulk polymerization. However, residual metal catalysts pose biocompatibility concerns, driving research into organocatalysts. Phosphazene bases (e.g., P2-t-Bu) and cyclic guanidine carboxylates enable rapid, metal-free ROP with narrow polydispersity (Ð < 1.3). For example, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzes ROP at ambient temperatures, achieving >95% monomer conversion in seconds.

Aluminum complexes facilitate stereoregular PLGA synthesis. Enantiopure aluminum catalysts promote alternating monomer incorporation, as demonstrated by density functional theory (DFT) studies. These systems achieve regioselectivity >95%, critical for biomedical applications requiring predictable degradation.

Branching and Molecular Architecture Control

Branched PLGA architectures are engineered using multifunctional initiators like glucose, trimethylolpropane, or pentaerythritol. Star-shaped PLGA with 3–6 arms exhibits reduced hydrodynamic radius and intrinsic viscosity compared to linear analogs. For instance, glucose-initiated PLGA (Glu-PLGA) forms nanoparticles with enhanced drug-loading capacity due to compact molecular packing.

Key Branching Parameters:

  • Branching ratio (g): Calculated as $$ g = \frac{\langle Rb^2 \rangle}{\langle Rl^2 \rangle} $$, where $$ Rb $$ and $$ Rl $$ are radii of branched and linear polymers.
  • Intrinsic viscosity: Branched PLGA shows lower intrinsic viscosity than linear PLGA of identical molecular weight.

Advanced Characterization Methods (SEC-MALS-IV, GPC-4D)

Size-exclusion chromatography coupled with multi-angle light scattering and intrinsic viscosity detection (SEC-MALS-IV) provides absolute molecular weight ($$ Mw $$), hydrodynamic radius ($$ Rh $$), and conformation data without relying on column calibration. For example, SEC-MALS-IV differentiated linear PLGA ($$ \eta = 0.71 $$) from branched PLGA ($$ \eta = 0.48 $$) via Mark-Houwink-Sakurada plots.

Gel permeation chromatography with quadruple detection (GPC-4D) quantifies branching by analyzing concentration, molecular weight, $$ R_h $$, and intrinsic viscosity simultaneously. This method confirmed that Glu-PLGA contains 1.46 ± 0.07 branches per molecule, correlating with improved injectable formulation stability.

Impact of Initiators and Co-Initiators on Polymer Properties

Initiators dictate PLGA’s terminal functionality and architecture. Lauryl alcohol produces linear PLGA with hydroxyl end groups, while glucose forms star-shaped polymers with ester-terminated arms. Co-initiators like stannous octoate or DBU modulate polymerization kinetics. For example, DBU with poly(ethylene glycol) (PEG) macroinitiators yields PEG-b-PLGA block copolymers with $$ \text{Ð} < 1.2 $$ and tunable thermal properties.

Table 2: Initiator Effects on PLGA Properties

InitiatorArchitectureEnd Group$$ M_n $$ (kDa)Đ
Lauryl alcoholLinear-OH5–401.5–2.0
GlucoseStar-shaped-COOR10–501.2–1.5
Trimethylolpropane3-arm-COOR15–601.3–1.6

Poly(D,L-lactide-co-glycolide), commonly referred to as poly(D,L-lactide-co-glycolide), is a biocompatible and biodegradable linear co-polymer composed of lactic and glycolic acid monomers [2]. The crystallinity of poly(D,L-lactide-co-glycolide) is significantly influenced by the ratio of lactide to glycolide monomers in its structure, which directly impacts its physical and mechanical properties [2] [3]. Unlike the crystalline structure of polyglycolide, the crystallinity is lost in poly(D,L-lactide-co-glycolide) copolymers, making them predominantly amorphous in nature [2].

The stereochemistry of poly(D,L-lactide-co-glycolide) plays a crucial role in determining its crystallinity [2]. The presence of a pendant methyl group on the alpha carbon of polylactic acid introduces chirality to the molecule, making poly(D,L-lactide-co-glycolide) available as d, l, and dl isomers [2]. X-ray diffraction studies have revealed that d,l-lactic acid is amorphous, whereas l-lactic acid is semi-crystalline [2]. This difference arises from the irregular distribution of the two stereo-isomeric forms in d,l-lactic acid [2] [17].

The glass transition temperature (Tg) of poly(D,L-lactide-co-glycolide) is a critical parameter that defines the temperature range where the polymer transitions from a hard glassy state to a relatively rubbery state [4]. This transition is characterized by rapid changes in heat capacity, specific volume, and stiffness [4]. The Tg of poly(D,L-lactide-co-glycolide) typically ranges from 30°C to 60°C, indicating that it could undergo glass transition in a 37°C environment, which is significant for its applications [4].

L:G RatioGlass Transition Temperature (°C)
50:5045-50
65:3545-50
75:2550-55
85:1550-55
100:050-65

Table 1: Glass Transition Temperature of Poly(D,L-lactide-co-glycolide) with Different L:G Ratios [21]

The glass transition temperature of poly(D,L-lactide-co-glycolide) is influenced by several factors, including molecular weight, composition ratio, and crystallinity [4] [17]. According to the Flory-Fox equation, Tg has a positive correlation with polymer molecular weight [4]. As the polymer chains become longer, the concentration of chain ends decreases in a unit volume, resulting in less free volume between chain ends, thus increasing the Tg [4]. For instance, poly(D,L-lactide-co-glycolide) with a molecular weight of 8,000 g/mol has a Tg of 42.17°C, while increasing the molecular weight to 110,000 g/mol raises the Tg to 52.62°C [4].

The crystallinity of poly(D,L-lactide-co-glycolide) also evolves during degradation [12]. For poly(glycolide-co-lactide), the crystallinity gradually increases until about 21 days during degradation and subsequently decreases [12]. This phenomenon is attributed to cleavage-induced crystallization, where the tie chains in the amorphous regions degrade into fragments, resulting in a lower degree of entanglement by the long-chain molecules in the amorphous regions [12].

Hydrophobicity-Hydrophilicity Balance

The hydrophobicity-hydrophilicity balance of poly(D,L-lactide-co-glycolide) is a critical property that influences its interaction with aqueous environments, degradation rate, and ultimately its applications [5]. This balance is primarily determined by the ratio of lactic acid to glycolic acid in the copolymer structure [5] [2].

Lactic acid is more hydrophobic than glycolic acid, which makes lactide-rich poly(D,L-lactide-co-glycolide) co-polymers less hydrophilic [2]. These copolymers absorb less water and, subsequently, degrade more slowly compared to glycolide-rich counterparts [2]. The hydrophobicity of poly(D,L-lactide-co-glycolide) can be physically and chemically modified to suit specific applications [5]. For instance, researchers have improved the hydrophilicity of biodegradable foams by physically blending hydrophobic poly(D,L-lactide-co-glycolide) with hydrophilic poly(ethylene glycol) [5].

Poly(D,L-lactide-co-glycolide) TypeRelative HydrophilicityWater Contact Angle (°)Water Absorption (%)
50:50Highest65-705-10
75:25Moderate70-753-5
85:15Low75-802-3
100:0Lowest80-851-2

Table 2: Hydrophobicity-Hydrophilicity Balance of Poly(D,L-lactide-co-glycolide) with Different L:G Ratios

The hydrophobicity-hydrophilicity balance significantly affects the degradation rate of poly(D,L-lactide-co-glycolide) [2] [17]. Poly(D,L-lactide-co-glycolide) with a 50:50 ratio of lactic acid to glycolic acid exhibits the fastest degradation rate due to the high percentage of hydrophilic glycolide, which enables water to penetrate the polymer matrix and promote hydrolysis [4]. As the content of lactic acid increases in the copolymer, the hydrophobicity increases, leading to slower degradation rates [17].

The balance between hydrophobicity and hydrophilicity also influences the mechanical properties of poly(D,L-lactide-co-glycolide) [22]. Hydrophobic poly(D,L-lactide-co-glycolide) tends to have higher mechanical strength and stiffness compared to more hydrophilic variants [22]. This is because water absorption can plasticize the polymer, reducing its mechanical integrity [22]. The hydrophobicity-hydrophilicity balance can be tuned by adjusting the ratio of lactic acid to glycolic acid or by incorporating other hydrophilic or hydrophobic components into the polymer structure [5] [22].

Solubility and Solvent Compatibility

The solubility of poly(D,L-lactide-co-glycolide) in various solvents is a critical parameter for its processing and application in drug delivery systems [6] [13]. The solubility is primarily determined by the lactide to glycolide ratio in the copolymer and the solubility parameters of the solvents [13]. An ideal organic solvent for rapid dissolution of poly(D,L-lactide-co-glycolide) should have a solubility parameter close to that of the polymer [6].

Poly(D,L-lactide-co-glycolide) exhibits varying degrees of solubility in different organic solvents [6]. After 48 hours of agitation, certain types of poly(D,L-lactide-co-glycolide) (RG 752 and R 202H) showed solubility in all tested solvents, while others (RG 502H, RG 503H, and RG 504) swelled after being shaken with benzyl alcohol [6]. Additionally, RG 503H and RG 504 also swelled with benzyl benzoate, and RG 503H was not soluble in polyethylene glycol 400, while RG 504 was not soluble in ethyl acetate [6].

SolventSolubility Parameter (MPa^1/2)Poly(D,L-lactide-co-glycolide) Solubility
Dichloromethane20.3High
Acetone20.0High
Tetrahydrofuran19.4High
Ethyl acetate18.2Moderate
Methyl acetate19.6High
1,4-Dioxane20.5High
Benzyl alcohol23.8Low/Moderate
Benzyl benzoate21.9Low/Moderate
N-methyl-2-pyrrolidone22.9High
2-pyrrolidone23.4High
Dimethyl sulfoxide26.7High

Table 3: Poly(D,L-lactide-co-glycolide) Solubility in Different Solvents [6] [23] [26]

The solubility of poly(D,L-lactide-co-glycolide) can be quantified using solubility parameters [23] [24]. Partial solubility parameters for different proportions of lactide to glycolide in poly(D,L-lactide-co-glycolide) have been determined using various methods, including turbidity titration, which was found to be the most precise [24]. However, these parameters alone may not fully explain the differences observed between polymer batches during microparticle production [24].

Intrinsic viscosity measurements have also been used to assess the solubility of poly(D,L-lactide-co-glycolide) in different solvents [26]. Higher intrinsic viscosity values were observed for poly(D,L-lactide-co-glycolide) when dissolved in solvents with solubility parameters closer to that of poly(D,L-lactide-co-glycolide) itself [26]. The highest intrinsic viscosity was observed for poly(D,L-lactide-co-glycolide) in pure dichloromethane [26]. While poly(D,L-lactide-co-glycolide) was not totally soluble in water, blends of acetone and water (98.2/1.75% v/v and 97/3% v/v acetone/water) gave solutions with higher intrinsic viscosity than that of pure acetone [26].

Mechanical Properties (Tensile Strength, Young's Modulus)

The mechanical properties of poly(D,L-lactide-co-glycolide) are crucial for its applications in various fields, particularly in biomedical engineering where structural integrity is essential [7] [18]. These properties are influenced by several factors, including the copolymer composition, molecular weight, crystallinity, and processing conditions [7] [19].

Young's modulus, a measure of the stiffness of a material, is significantly higher for poly(D,L-lactide-co-glycolide) compared to other biodegradable polymers like polycaprolactone (PCL) [7]. The average Young's moduli of polycaprolactone and poly(D,L-lactide-co-glycolide) nanofibers were measured to be 24±4 MPa and 244±22 MPa, respectively [7]. This substantial difference (approximately ten-fold) highlights the inherently higher stiffness of poly(D,L-lactide-co-glycolide) [7].

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)
PCL243.1
Poly(D,L-lactide-co-glycolide)2446.4
PCL/Poly(D,L-lactide-co-glycolide) (80/20)683.5
PCL/Poly(D,L-lactide-co-glycolide) (50/50)1344.2
PCL/Poly(D,L-lactide-co-glycolide) (20/80)1965.8

Table 4: Mechanical Properties of Poly(D,L-lactide-co-glycolide) and PCL/Poly(D,L-lactide-co-glycolide) Blends [7]

The tensile strength of poly(D,L-lactide-co-glycolide) also varies with its composition and processing conditions [7] [25]. For non-woven poly(D,L-lactide-co-glycolide) scaffolds, the average Young's modulus was measured to be 32.0 MPa (± 7.3 MPa), and the average ultimate tensile strength was 4.3 MPa (± 1.0 MPa) [25]. These values can fluctuate due to variations in sample thickness and width, fiber concentration, and other imperfections arising from fabrication processes [25].

The mechanical properties of poly(D,L-lactide-co-glycolide) can be further enhanced by incorporating other materials [18]. For instance, poly(D,L-lactide-co-glycolide) 50:50/graphene oxide nanocomposite films showed significant improvements in mechanical properties with increasing graphene oxide weight fractions [18]. The incorporation of only 5 wt% of graphene oxide resulted in an approximately 2.5-fold increase in tensile strength and a 4.7-fold increase in Young's modulus [18].

Molecular weight also plays a crucial role in determining the mechanical properties of poly(D,L-lactide-co-glycolide) [19] [20]. Higher molecular weight poly(D,L-lactide-co-glycolide) typically exhibits greater tensile strength and Young's modulus compared to lower molecular weight variants [19]. This is attributed to the increased entanglement of polymer chains in higher molecular weight poly(D,L-lactide-co-glycolide), which enhances its mechanical integrity [19].

Poly(D,L-lactide-co-glycolide) TypeMolecular Weight (kDa)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
50:50101503.04
50:50502004.56
50:501002506.08
75:25101803.55
75:25502305.07
75:251002806.59

Table 5: Effect of Molecular Weight on Mechanical Properties of Poly(D,L-lactide-co-glycolide)

Thermal Stability and Degradation Kinetics

The thermal stability and degradation kinetics of poly(D,L-lactide-co-glycolide) are critical parameters that influence its processing conditions and long-term performance in various applications [9] [10]. These properties are affected by several factors, including the copolymer composition, molecular weight, crystallinity, and the presence of residual water or other impurities [9] [14].

Thermal degradation of poly(D,L-lactide-co-glycolide) typically occurs in one step of weight loss between 170°C and 370°C, with a maximum rate of decomposition temperature near 275°C [11]. This behavior is consistent with the thermal degradation of other polyesters [11]. The degradation products of poly(D,L-lactide-co-glycolide) are similar to those of the neat poly(lactide) and poly(glycolide) polymers [11].

Poly(D,L-lactide-co-glycolide) TypeDegradation Onset Temperature (°C)Maximum Degradation Rate Temperature (°C)Degradation Half-life at 37°C (days)
50:5017027530-60
75:2518529090-120
85:15200305120-180

Table 6: Thermal Stability and Degradation Properties of Poly(D,L-lactide-co-glycolide) [9] [10] [11]

The degradation mechanism of poly(D,L-lactide-co-glycolide) at lower temperatures primarily involves a non-radical, backbiting ester interchange reaction involving the OH chain ends, leading mostly to cyclic oligomers rather than linear ones, along with monomer, acetaldehyde (for polylactic acid), methyl glycolate (for polyglycolic acid), and carbon dioxide obtained by decarboxylation of terminal carboxyl groups in the chains [11]. As the temperature increases, the release of carbon monoxide, methylketene (in the case of polylactic acid), ketene, and formaldehyde (for polyglycolic acid) occurs as a consequence of a radical chain scission mechanism [11].

The thermal degradation kinetics of poly(D,L-lactide-co-glycolide) can be quantified using parameters such as activation energy and degradation rate constants [14]. The activation energy for thermal degradation of poly(D,L-lactide-co-glycolide) varies with its composition, with values typically ranging from 65 to 85 kJ/mol [14]. The degradation rate constant at 37°C also varies with composition, with poly(D,L-lactide-co-glycolide) 50:50 having the highest rate constant (0.015-0.025 day⁻¹) due to its higher hydrophilicity [14].

Poly(D,L-lactide-co-glycolide) TypeActivation Energy (kJ/mol)Degradation Rate Constant at 37°C (day⁻¹)Temperature Sensitivity
50:5065-750.015-0.025High
75:2570-800.006-0.011Moderate
85:1575-850.004-0.008Moderate

Table 7: Thermal Degradation Kinetics of Poly(D,L-lactide-co-glycolide) [14]

Recent studies have evaluated the thermal stability of different grades of poly(D,L-lactide-co-glycolide) (Resomer® 502, 502H, and 505) with varying molecular weights and chain-ends using differential scanning calorimetry and twin-screw extrusion [9]. The results revealed that both residual water content and chain-end groups significantly accelerate poly(D,L-lactide-co-glycolide) degradation [9]. At 0.2% water content, all samples maintained good stability (less than 15% reduction in molecular weight) [9]. However, at 0.4% water content, Resomer 502H, which has acid end groups, experienced significant degradation (45% reduction in molecular weight) after 30 minutes at 140°C due to catalyzed hydrolysis [9].

Dates

Modify: 2023-08-15

Explore Compound Types